![molecular formula C11H9ClO4 B3009226 4-(3-Chloro-4-methoxy-phenyl)-4-oxo-trans-crotonic acid CAS No. 627486-77-5](/img/structure/B3009226.png)
4-(3-Chloro-4-methoxy-phenyl)-4-oxo-trans-crotonic acid
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Overview
Description
The closest compounds I found are 3-Chloro-4-methoxyphenylboronic acid and 3-Chloro-4-methylphenylboronic acid . These are boronic acids with a chlorine and a methoxy or methyl group on the phenyl ring .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-methoxyphenylboronic acid is represented by the formula ClC6H3(OCH3)B(OH)2 . For 3-Chloro-4-methylphenylboronic acid, the formula is CHBClO .
Physical And Chemical Properties Analysis
The melting point of 3-Chloro-4-methoxyphenylboronic acid is between 238-242 °C (lit.) . Other physical and chemical properties are not available.
Scientific Research Applications
- In drug discovery, this compound has been part of pharmacophore screening studies. For instance, 3-(3-chloro-4-methoxy-phenyl)-5-[3-(4-fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-3H-[1,2,3]triazol-4-ylamine (1) showed inhibitory effects against mycobacterial LeuRS and MetRS .
- For example, it can serve as a precursor for the synthesis of fluorenes and biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .
Pharmacophore Screening
Organic Synthesis
Isocyanate Chemistry
Safety and Hazards
properties
IUPAC Name |
(E)-4-(3-chloro-4-methoxyphenyl)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO4/c1-16-10-4-2-7(6-8(10)12)9(13)3-5-11(14)15/h2-6H,1H3,(H,14,15)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHUQOGPPIUHKG-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methoxy-phenyl)-4-oxo-trans-crotonic acid |
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